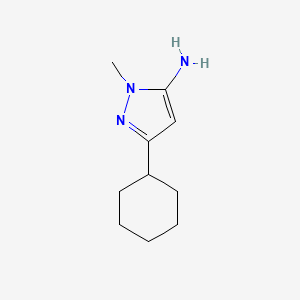

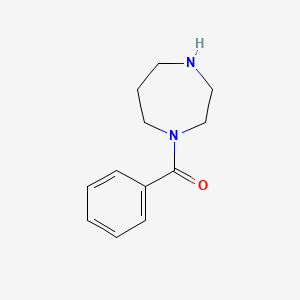

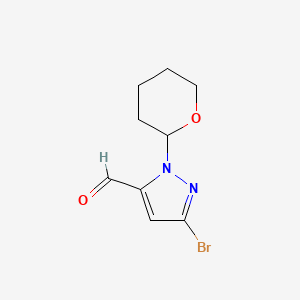

![molecular formula C10H10ClNO3 B2376656 2-[(2-Chlorophenyl)formamido]propanoic acid CAS No. 936015-11-1](/img/structure/B2376656.png)

2-[(2-Chlorophenyl)formamido]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(2-Chlorophenyl)formamido]propanoic acid” is an organic compound with the CAS Number: 936015-11-1 . It has a molecular weight of 227.65 . The IUPAC name for this compound is N-(2-chlorobenzoyl)alanine . It is usually stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H10ClNO3/c1-6(10(14)15)12-9(13)7-4-2-3-5-8(7)11/h2-6H,1H3,(H,12,13)(H,14,15) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Enantioseparation and Chiral Recognition

- Enantioseparation by Countercurrent Chromatography : The study by (Yang Jin et al., 2019) focused on the chiral separation of racemic 2-(2-chlorophenyl)propanoic acids using hydroxypropyl-β-cyclodextrin as a chiral additive. This research emphasized the role of chlorine substituents in chiral recognition and separation, demonstrating the complexities in achieving successful enantioseparation for such compounds.

Fluorescence Derivatisation and Biological Assays

- Application as a Fluorescent Derivatising Agent : The research by (V. Frade et al., 2007) explored the use of 3-(Naphthalen-1-ylamino)propanoic acid, a related compound, in fluorescence derivatisation of amino acids. The derivatives exhibited strong fluorescence, making them suitable for biological assays. This suggests potential applications for 2-[(2-Chlorophenyl)formamido]propanoic acid in similar fluorescence-based applications.

Catalysis and Synthesis

- Enantioselective Catalysis : (L. Panella et al., 2006) reported the enantioselective hydrogenation of N-formyl dehydroamino esters, using specific ligands to achieve high enantioselectivities. The role of formamido groups, like those in this compound, is crucial in such reactions, indicating potential uses in asymmetric synthesis and catalysis.

Environmental and Water Treatment Research

- Degradation in Environmental Systems : A study by (R. W. Matthews, 1990) on the degradation of chlorophenols in water treatments using UV light and TiO2 suspensions can provide insights into the environmental fate of related chlorophenyl compounds like this compound. Understanding the degradation pathways and products is essential for environmental risk assessment.

Safety and Hazards

Propiedades

IUPAC Name |

2-[(2-chlorobenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-6(10(14)15)12-9(13)7-4-2-3-5-8(7)11/h2-6H,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHWUYGTNAGDHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC=CC=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

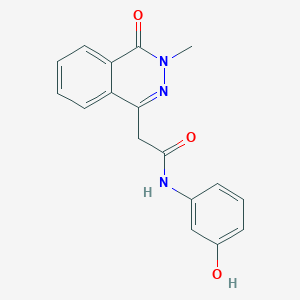

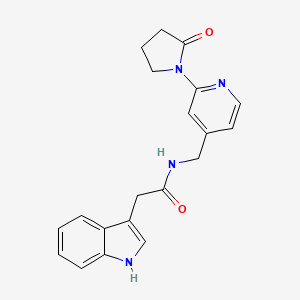

![allyl 5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2376576.png)

![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/no-structure.png)

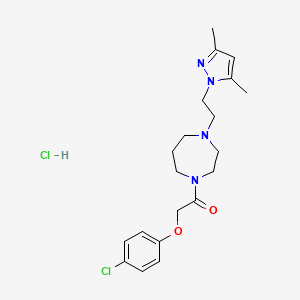

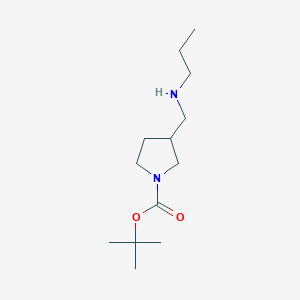

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2376582.png)

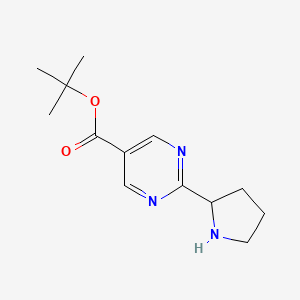

![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2376584.png)